molecular formula C22H18N2O3S2 B3297390 N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-tosylacetamide CAS No. 895445-43-9

N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-tosylacetamide

Cat. No. B3297390
CAS RN: 895445-43-9
M. Wt: 422.5 g/mol
InChI Key: FSJROKCBJBSLCE-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of thiazole, a type of heterocyclic compound . Thiazoles are aromatic compounds that contain sulfur and nitrogen atoms . They are known for their wide range of biological activities and are used in the development of various drugs .


Synthesis Analysis

While specific synthesis methods for this compound were not found, thiazole derivatives are generally synthesized through reactions involving sulfur and nitrogen-containing compounds .


Chemical Reactions Analysis

Thiazole compounds are known to be involved in various chemical reactions due to their aromaticity . They have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .


Physical And Chemical Properties Analysis

Thiazole compounds are generally soluble in polar solvents and exhibit both acidic and basic properties . The specific physical and chemical properties of this compound would need to be determined experimentally.

Mechanism of Action

The mechanism of action of thiazole derivatives can vary widely depending on the specific compound and its biological target . Some thiazole derivatives are known to interact with enzymes or receptors in biological systems .

Future Directions

Thiazole derivatives continue to be an area of interest in drug development due to their diverse biological activities . Future research may focus on synthesizing new thiazole derivatives and evaluating their biological activities .

properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S2/c1-15-6-10-19(11-7-15)29(26,27)14-21(25)24-22-23-20(13-28-22)18-9-8-16-4-2-3-5-17(16)12-18/h2-13H,14H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJROKCBJBSLCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methylbenzenesulfonyl)-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-tosylacetamide
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N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-tosylacetamide
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N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-tosylacetamide
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N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-tosylacetamide
Reactant of Route 5
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N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-tosylacetamide
Reactant of Route 6
N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-tosylacetamide

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